molecular formula C8H8Cl2N2 B12958318 2-(Azetidin-3-yl)-3,5-dichloropyridine

2-(Azetidin-3-yl)-3,5-dichloropyridine

Cat. No.: B12958318
M. Wt: 203.07 g/mol
InChI Key: BBNHNZYUHUWOAY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

the synthesis of related azetidine compounds often involves scalable procedures such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3,5-dichloropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-3,5-dichloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-3,5-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, along with the presence of chlorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3,5-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

BBNHNZYUHUWOAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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